molecular formula C14H13N5O2 B13030870 1,6-Dimethyl-3-(m-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1,6-Dimethyl-3-(m-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13030870
M. Wt: 283.29 g/mol
InChI Key: YIWOTTIDALRLFE-UHFFFAOYSA-N
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Description

1,6-Dimethyl-3-(m-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the class of pyrimidotriazine derivatives

Preparation Methods

The synthesis of 1,6-Dimethyl-3-(m-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-amino-1,2,4-triazine with m-tolyl isocyanate, followed by cyclization with dimethyl malonate under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1,6-Dimethyl-3-(m-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions .

Scientific Research Applications

1,6-Dimethyl-3-(m-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-3-(m-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of cellular signaling pathways, resulting in the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

1,6-Dimethyl-3-(m-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential as an anticancer agent.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with similar biological activities.

    1,2,4-Triazolo[4,3-a]quinoxaline: Studied for its antiviral and antimicrobial activities.

The uniqueness of this compound lies in its specific structural features and its potential for selective inhibition of certain kinases, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

1,6-dimethyl-3-(3-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C14H13N5O2/c1-8-5-4-6-9(7-8)11-15-10-12(19(3)17-11)16-14(21)18(2)13(10)20/h4-7H,1-3H3

InChI Key

YIWOTTIDALRLFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C3=NC(=O)N(C(=O)C3=N2)C)C

Origin of Product

United States

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